molecular formula C11H16O3S B10844812 5-hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one

5-hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one

Cat. No.: B10844812
M. Wt: 228.31 g/mol
InChI Key: BSUYJCKSLPFPSA-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in the synthesis of various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one can be achieved through several methods. One common approach involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyranones.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one is unique due to its pentylthiomethyl group, which imparts specific chemical reactivity and biological activity

Properties

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

5-hydroxy-2-(pentylsulfanylmethyl)pyran-4-one

InChI

InChI=1S/C11H16O3S/c1-2-3-4-5-15-8-9-6-10(12)11(13)7-14-9/h6-7,13H,2-5,8H2,1H3

InChI Key

BSUYJCKSLPFPSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCC1=CC(=O)C(=CO1)O

Origin of Product

United States

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